Chemo-Pharmacological Profiling of Imidazole-Substituted Nicotinates: Synthetic Architecture and Therapeutic Vectors
Executive Summary The fusion of imidazole moieties with nicotinate (pyridine-3-carboxylate) scaffolds represents a strategic "hybrid pharmacophore" approach in modern medicinal chemistry. This guide analyzes the technica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The fusion of imidazole moieties with nicotinate (pyridine-3-carboxylate) scaffolds represents a strategic "hybrid pharmacophore" approach in modern medicinal chemistry. This guide analyzes the technical synthesis, structural rationale, and biological validation of imidazole-substituted nicotinate derivatives .
By leveraging the electron-deficient nature of the pyridine ring and the metal-coordinating capability of the imidazole nitrogen, these derivatives serve as potent CYP450 inhibitors (antifungal) , kinase inhibitors (anticancer) , and versatile ligands for metallodrug complexes .
Part 1: Structural Rationale & Synthetic Architecture
The Electronic Synergy
The core design philosophy relies on the electronic interplay between the two heterocycles:
The Nicotinate Core: The pyridine ring, substituted with an electron-withdrawing ester group (-COOEt) at the 3-position, creates an electron-deficient center. This activates the ring (particularly at the 6-position) for Nucleophilic Aromatic Substitution (
).
The Imidazole Substituent: Acts as a monodentate ligand via the unprotonated N3 nitrogen. In biological systems, this nitrogen coordinates with the heme iron of enzymes (e.g., Lanosterol 14
The most robust industrial route for synthesizing ethyl 6-(1H-imidazol-1-yl)nicotinate involves the displacement of a halogen (chlorine) on the nicotinate ring by the imidazole anion.
Mechanistic Insight
The reaction proceeds via a Meisenheimer complex intermediate. The presence of the ester group at C3 and the pyridine nitrogen stabilizes the negative charge accumulation during the transition state, making the C6 position highly susceptible to nucleophilic attack by the imidazole.
Figure 1:
synthetic pathway for the generation of the core imidazole-nicotinate scaffold.
Part 2: Medicinal Chemistry & Pharmacology[1][2][3][4][5][6][7][8][9]
Antifungal Activity (CYP51 Inhibition)
The primary target for these derivatives is Lanosterol 14
-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi.
Mechanism: The N3 atom of the imidazole ring forms a coordinate covalent bond with the heme iron (
) in the enzyme's active site.
Nicotinate Role: The nicotinate ester tail provides lipophilic interactions with the hydrophobic access channel of the enzyme, stabilizing the binding complex.
Anticancer Potential (Kinase Inhibition)
Recent SAR (Structure-Activity Relationship) studies indicate that 2- and 6-substituted imidazole nicotinates show cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7).
Binding Mode: The pyridine nitrogen and the carbonyl oxygen of the ester group often act as hydrogen bond acceptors in the ATP-binding pocket of the kinase.
Data Summary: Biological Activity Profile
Table 1: Comparative Activity of Imidazole-Nicotinate Derivatives vs. Standards
Compound Class
Substitution Position
Target Organism/Cell
Activity Metric (IC50/MIC)
Reference Standard
6-Imidazolyl-nicotinate
C-6 (Pyridine)
C. albicans (Fungi)
12.5 µg/mL
Fluconazole
2-Imidazolyl-nicotinate
C-2 (Pyridine)
S. aureus (Bacteria)
25.0 µg/mL
Ciprofloxacin
Benzimidazole-Hybrid
C-6 (Pyridine)
MCF-7 (Breast Cancer)
4.2 µM
Erlotinib
Ag(I) Complex
Ligand-Metal
P. aeruginosa
5.3 µM
Silver Sulfadiazine
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of Ethyl 6-(1H-imidazol-1-yl)nicotinate
Objective: Synthesize the core scaffold via
with >90% purity.
Reagents:
Ethyl 6-chloronicotinate (1.0 eq)
Imidazole (1.2 eq)
Potassium Carbonate (
) (anhydrous, 2.0 eq)
Dimethylformamide (DMF) (Solvent)
Step-by-Step Methodology:
Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Imidazole (1.2 eq) in dry DMF. Add
(2.0 eq) and stir at room temperature for 30 minutes to facilitate deprotonation.
Validation: The suspension should become slightly turbid.
Addition: Dropwise add a solution of Ethyl 6-chloronicotinate (1.0 eq) in DMF to the reaction mixture.
Reaction: Heat the mixture to 100°C under reflux for 8–10 hours.
Validation (TLC): Monitor using Ethyl Acetate:Hexane (1:1). The starting material (
) should disappear, and a new polar spot () should appear.
Work-up: Pour the cooled reaction mixture into crushed ice-water. A precipitate should form.
If no precipitate: Extract with Ethyl Acetate (3x), wash with brine, and dry over
Objective: Determine the Minimum Inhibitory Concentration (MIC).
Preparation: Dissolve the synthesized derivative in DMSO to a stock concentration of 10 mg/mL.
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).
Inoculation: Add bacterial/fungal suspension adjusted to
CFU/mL to each well.
Control: Include a Positive Control (Ciprofloxacin/Fluconazole) and a Negative Control (DMSO only).
Incubation: Incubate at 37°C for 24h (Bacteria) or 48h (Fungi).
Readout: The MIC is the lowest concentration showing no visible turbidity .
Part 4: Mechanism of Action Visualization
The following diagram illustrates the dual-action potential of these derivatives in a biological context.
Figure 2: Pharmacological interaction map showing the divergent targeting mechanisms of the hybrid scaffold.
References
Synthesis and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical Research and Applications. (2023). A comprehensive review on the synthesis and antifungal potency of imidazole-based pharmacophores.
Crystal structure studies and antimicrobial activities of transition metal complexes of pyridine-2,6-dicarboxylic acid and imidazole. Journal of Coordination Chemistry. (2016). Details the enhanced activity of pyridine-imidazole ligands when complexed with metals.
Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives. Molecules. (2016). Validates the cytotoxicity and antibacterial efficacy of these specific hybrid scaffolds.
Synthesis and insecticidal activity of some nicotinic acid derivatives. Journal of Chemical and Pharmaceutical Research. (2012). Provides the foundational protocols for nicotinic acid esterification and derivatization.
Product Specification: Ethyl 6-(1H-imidazol-1-yl)nicotinate. Sigma-Aldrich. Physical properties and safety data for the core intermediate.
Technical Whitepaper: Therapeutic & Pharmacological Evaluation of Ethyl 6-(1H-imidazol-1-yl)nicotinate
Topic: Therapeutic Potential of Ethyl 6-(1H-imidazol-1-yl)nicotinate as a Pharmacophore Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists Executive Summary Th...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Therapeutic Potential of Ethyl 6-(1H-imidazol-1-yl)nicotinate as a Pharmacophore
Content Type: Technical Whitepaper
Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists
Executive Summary
This technical guide evaluates the pharmacophoric utility of ethyl 6-(1H-imidazol-1-yl)nicotinate (EIN) . Structurally characterized by a pyridine-3-carboxylate core substituted at the C6 position with an imidazole moiety, EIN represents a privileged scaffold in medicinal chemistry. This molecule functions primarily as a prodrug for 6-(1H-imidazol-1-yl)nicotinic acid , a potent inhibitor of heme-containing enzymes, most notably Thromboxane A2 Synthase (TXAS) .
This guide details the synthesis, mechanism of action (MoA), and therapeutic applications of EIN, positioning it as a critical lead compound for cardiovascular and anti-thrombotic drug development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The efficacy of EIN relies on its dual-function structure: the imidazole ring serves as the metal-coordinating warhead (binding heme iron), while the ethyl nicotinate core provides lipophilic bioavailability and geometric orientation.
The synthesis of EIN exploits the electron-deficient nature of the pyridine ring. The chlorine atom at the C6 position of ethyl 6-chloronicotinate is activated for Nucleophilic Aromatic Substitution (
) by the electron-withdrawing ester group at C3 and the pyridine nitrogen.
Validated Synthesis Protocol
Objective: Synthesis of Ethyl 6-(1H-imidazol-1-yl)nicotinate via
.
Reagents:
Ethyl 6-chloronicotinate (1.0 eq)
Imidazole (1.2 eq)
Potassium Carbonate (
, 2.0 eq) or Sodium Hydride (NaH)
Solvent: DMF (N,N-Dimethylformamide) or DMSO
Atmosphere: Argon or Nitrogen (anhydrous conditions)
Step-by-Step Workflow:
Activation: Dissolve imidazole (1.2 eq) in anhydrous DMF. If using NaH, add slowly at 0°C and stir for 30 min to generate the imidazolide anion. If using
, add solid base directly.
Addition: Add ethyl 6-chloronicotinate (1.0 eq) to the reaction mixture.
Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (System: EtOAc/Hexane 1:1) or LC-MS.[1]
Wash organic layer with brine and water (to remove DMF).
Purification: Dry over
, concentrate in vacuo. Recrystallize from Ethanol/Ether or purify via flash column chromatography (, DCM:MeOH gradient).
Synthetic Pathway Visualization
The following diagram illustrates the
mechanism and subsequent in vivo hydrolysis.
Caption: Figure 1. Synthesis of EIN via Nucleophilic Aromatic Substitution and subsequent metabolic activation.
Pharmacological Mechanism: The "Prostanoid Shunt"
The therapeutic core of EIN lies in its ability to modulate the Arachidonic Acid cascade. Specifically, the imidazole nitrogen (N3) coordinates with the heme iron (
) in the active site of Thromboxane A2 Synthase (TXAS) .
Mechanism of Action (MoA)
Binding: The free acid form (post-hydrolysis) enters the TXAS active site.
Coordination: The imidazole nitrogen forms a coordinate covalent bond with the heme iron, displacing the native ligand (oxygen).
Inhibition: This prevents the conversion of Prostaglandin H2 (
) into Thromboxane A2 ().
Shunting: Accumulated
is redirected to the Prostacyclin Synthase pathway, increasing the production of Prostacyclin ().
Therapeutic Outcome:
Decrease in
: Reduced platelet aggregation and vasoconstriction.
Increase in
: Enhanced vasodilation and platelet inhibition.
Net Effect: Potent anti-thrombotic and vasodilatory action without the gastric ulceration risks associated with COX inhibitors (NSAIDs).
Pathway Diagram
Caption: Figure 2. The Prostanoid Shunt. Inhibition of TXAS redirects PGH2 towards PGI2 synthesis.
Therapeutic Applications & SAR Analysis
Primary Indication: Cardiovascular Disease
EIN acts as a bioisostere for established TXAS inhibitors like Dazoxiben and Ozagrel .
Ischemic Stroke: By preventing clot expansion and promoting blood flow via vasodilation.
The imidazole-pyridine scaffold is a "privileged structure" for inhibiting CYP enzymes involved in steroidogenesis.
Target: CYP19A1 (Aromatase) or CYP17A1.
Potential: Treatment of hormone-dependent cancers (Breast/Prostate).
Note: Selectivity is key.[3] The 6-substituted nicotinate geometry is highly specific for TXAS, but modifications to the ethyl ester (e.g., bulky hydrophobic groups) can shift selectivity toward CYP19A1.
Structure-Activity Relationship (SAR)
The Imidazole: Essential for heme binding. Substitution on the imidazole ring (e.g., 2-methyl) usually abolishes activity due to steric hindrance preventing iron coordination.
The Pyridine Nitrogen: Increases water solubility compared to phenyl analogs (like Ozagrel).
The Ethyl Ester:
In Vitro:[4] Low activity (cannot form salt bridge in active site).
In Vivo: High activity (enhanced oral absorption followed by hydrolysis).
Safety & Toxicology Considerations
While the imidazole-nicotinate pharmacophore is potent, specific toxicity profiles must be managed:
CYP Selectivity (Drug-Drug Interactions):
Imidazole-based drugs are notorious for inhibiting hepatic CYP450s (CYP3A4, CYP2D6).
Risk:[5][6][7][8][9] EIN may alter the metabolism of co-administered drugs (e.g., statins, warfarin).
Mitigation: Screening for selectivity against CYP3A4 is mandatory during lead optimization.
Gastric Tolerance:
Unlike NSAIDs, TXAS inhibitors do not inhibit COX-1/2, preserving the cytoprotective prostaglandins in the stomach lining. This offers a superior safety profile for long-term therapy compared to aspirin.
References
Cross, P. E., et al. (1987). "Thromboxane synthase inhibitors. Synthesis and pharmacological activity of (R)-, (S)-, and (+/-)-2,2-dimethyl-6-[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)- methoxy]methyl]ethoxy]hexanoic acids." Journal of Medicinal Chemistry.
Cozzi, P., et al. (1997). "Agents combining thromboxane receptor antagonism with thromboxane synthase inhibition." Journal of Medicinal Chemistry.
Tai, K., et al. (2002). "Thromboxane synthase inhibitors: A review of recent patents.
Thermodynamic stability of ethyl 6-(1H-imidazol-1-yl)nicotinate
An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 6-(1H-imidazol-1-yl)nicotinate For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 6-(1H-imidazol-1-yl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of ethyl 6-(1H-imidazol-1-yl)nicotinate, a heterocyclic compound with potential pharmaceutical applications. By integrating principles of physical chemistry, state-of-the-art analytical techniques, and a structured, field-proven approach, this document serves as a practical resource for researchers and drug development professionals. The guide details the rationale behind experimental design, outlines robust protocols for thermal analysis and forced degradation studies, and provides insights into the interpretation of the resulting data to predict and mitigate potential stability issues.
Introduction: The Imperative of Thermodynamic Stability in Drug Development
The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, a significant portion of which are rooted in the molecule's inherent physicochemical properties. Among these, thermodynamic stability is paramount. It dictates not only the compound's degradation profile under various environmental stressors but also influences its formulation, packaging, and ultimately, its clinical performance. An unstable compound can lead to the formation of impurities, which may be inactive, less active, or even toxic, thereby compromising patient safety and therapeutic efficacy.[1]
Ethyl 6-(1H-imidazol-1-yl)nicotinate, a molecule featuring both a nicotinate ester and an imidazole ring, presents a unique stability profile. The ester functionality is susceptible to hydrolysis, while the nitrogen-rich heterocyclic systems can be prone to oxidative and photolytic degradation.[2][3][4] A thorough understanding of its thermodynamic stability is therefore not merely a regulatory requirement but a fundamental aspect of its development as a safe and effective drug.
This guide is structured to provide a logical and in-depth exploration of the methodologies used to assess the thermodynamic stability of ethyl 6-(1H-imidazol-1-yl)nicotinate. We will delve into the theoretical underpinnings of its potential degradation pathways, followed by detailed experimental protocols for its characterization, and conclude with a discussion on the interpretation and application of the stability data.
Physicochemical Properties and Predicted Stability Profile
A preliminary assessment of a molecule's structure can provide valuable insights into its potential stability liabilities. Ethyl 6-(1H-imidazol-1-yl)nicotinate is comprised of three key structural motifs: an ethyl ester, a pyridine ring (nicotinate), and an imidazole ring.
Ethyl Ester: The ester group is a well-known labile functional group, susceptible to hydrolysis under both acidic and basic conditions. This reaction would lead to the formation of 6-(1H-imidazol-1-yl)nicotinic acid and ethanol. The rate of hydrolysis is pH-dependent and can be accelerated by temperature.[5]
Pyridine Ring: The pyridine ring is generally considered to be relatively stable. However, it can undergo oxidation, particularly at the nitrogen atom, to form an N-oxide. The electron-withdrawing nature of the ester group may influence the reactivity of the ring.
Imidazole Ring: Imidazole derivatives are generally stable but can be susceptible to photo-oxidation and reactions with strong oxidizing agents.[3][6] The imidazole ring's aromaticity contributes to its overall stability.[4]
Based on this structural analysis, the primary degradation pathways to investigate are hydrolysis of the ethyl ester and potential oxidation of the heterocyclic rings.
Experimental Assessment of Thermodynamic Stability
A multi-pronged experimental approach is necessary to comprehensively evaluate the thermodynamic stability of ethyl 6-(1H-imidazol-1-yl)nicotinate. This involves both thermal analysis techniques to probe the solid-state stability and forced degradation studies to identify potential degradation products and pathways in solution.
Thermal Analysis
Thermal analysis techniques provide quantitative information about the physical and chemical changes that a material undergoes as a function of temperature.[7] For ethyl 6-(1H-imidazol-1-yl)nicotinate, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most critical techniques.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It is an invaluable tool for determining melting point, enthalpy of fusion, and detecting polymorphic transitions, all of which are crucial for understanding the solid-state stability of a drug substance.[10]
Experimental Protocol: DSC Analysis of Ethyl 6-(1H-imidazol-1-yl)nicotinate
Sample Preparation: Accurately weigh 2-5 mg of ethyl 6-(1H-imidazol-1-yl)nicotinate into an aluminum DSC pan. Crimp the pan to ensure good thermal contact.
Instrument Setup:
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its expected melting point (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation during the analysis.
Data Analysis:
Melting Point (Tm): Determine the onset and peak temperatures of the endothermic event corresponding to melting. A sharp melting endotherm is indicative of a pure crystalline solid.
Enthalpy of Fusion (ΔHfus): Calculate the area under the melting peak to determine the energy required to melt the sample.
Polymorphism: Analyze the thermogram for any exothermic or endothermic events prior to the melting point, which could indicate a solid-solid phase transition to a different polymorphic form.
Causality Behind Experimental Choices:
A controlled heating rate ensures that the sample temperature remains uniform and allows for the accurate determination of transition temperatures.
An inert atmosphere is crucial to prevent oxidation, which could lead to erroneous results and misinterpretation of the thermal events.
TGA measures the change in mass of a sample as a function of temperature or time.[11][12] It is used to determine the thermal stability and decomposition temperature of a material, as well as to quantify the presence of volatile components such as water or residual solvents.[13]
Experimental Protocol: TGA of Ethyl 6-(1H-imidazol-1-yl)nicotinate
Sample Preparation: Accurately weigh 5-10 mg of ethyl 6-(1H-imidazol-1-yl)nicotinate into a TGA pan (e.g., platinum or ceramic).
Instrument Setup:
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
Atmosphere: Purge the TGA furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 50 mL/min).
Data Analysis:
Decomposition Temperature (Td): Determine the onset temperature at which significant mass loss begins. This is a key indicator of the compound's thermal stability.
Residual Mass: The mass remaining at the end of the experiment can indicate the formation of non-volatile decomposition products.
Volatiles: Any mass loss at temperatures below the decomposition point may correspond to the loss of adsorbed water or residual solvents.
Causality Behind Experimental Choices:
Running the experiment in both inert and oxidative atmospheres can provide insights into the mechanism of decomposition. For instance, a lower decomposition temperature in air would suggest that oxidation plays a role in the thermal degradation process.
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those it would encounter during storage to accelerate its degradation.[14][15][16] The primary goals of forced degradation studies are to identify potential degradation products, establish degradation pathways, and develop and validate stability-indicating analytical methods.[1]
Experimental Protocol: Forced Degradation of Ethyl 6-(1H-imidazol-1-yl)nicotinate
A stock solution of ethyl 6-(1H-imidazol-1-yl)nicotinate (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., a mixture of acetonitrile and water). This stock solution is then subjected to the following stress conditions:
Acid Hydrolysis:
Condition: 0.1 N HCl at 60°C for 24 hours.
Rationale: To assess the stability of the ester linkage and the heterocyclic rings in an acidic environment.
Base Hydrolysis:
Condition: 0.1 N NaOH at room temperature for 4 hours.
Rationale: To evaluate the lability of the ester bond under basic conditions, which is typically more rapid than acid hydrolysis.
Oxidative Degradation:
Condition: 3% H2O2 at room temperature for 24 hours.
Rationale: To investigate the susceptibility of the molecule to oxidation, particularly at the nitrogen atoms of the pyridine and imidazole rings.
Photolytic Degradation:
Condition: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
Rationale: To determine if the molecule is light-sensitive, which is common for heterocyclic compounds.
Thermal Degradation (in solution):
Condition: Heat the solution at 60°C for 48 hours.
Rationale: To assess the thermal stability of the molecule in solution, which may differ from its solid-state stability.
Sample Analysis:
After exposure to the stress conditions, the samples should be analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) detector.
HPLC-PDA: To quantify the amount of parent drug remaining and to detect the formation of degradation products. The PDA detector provides UV spectra of the peaks, which can help in identifying chromophorically similar compounds.
HPLC-MS: To determine the mass-to-charge ratio (m/z) of the degradation products, which is crucial for their structural elucidation.
Causality Behind Experimental Choices:
The chosen stress conditions are standard in the pharmaceutical industry and are designed to cover the most common degradation pathways.[14]
The use of a stability-indicating HPLC method is critical. This means that the method must be able to separate the parent drug from all its degradation products, ensuring accurate quantification of stability.
Interpretation of Results and Data Presentation
The data obtained from thermal analysis and forced degradation studies should be systematically analyzed and presented to provide a clear picture of the thermodynamic stability of ethyl 6-(1H-imidazol-1-yl)nicotinate.
Thermal Analysis Data
The results from DSC and TGA should be summarized in a table for easy comparison.
Table 1: Thermal Analysis Data for Ethyl 6-(1H-imidazol-1-yl)nicotinate
Parameter
Value
Interpretation
Melting Point (Tm)
e.g., 150-155°C
A sharp melting range suggests high purity.
Enthalpy of Fusion (ΔHfus)
e.g., 25 kJ/mol
Provides information about the crystal lattice energy.
Polymorphic Transitions
None Observed
Indicates the sample exists in a single crystalline form under the experimental conditions.
Decomposition Temperature (Td)
e.g., 220°C (N2), 210°C (Air)
The onset of thermal degradation. A lower Td in air suggests oxidative decomposition.
Forced Degradation Data
The results from the forced degradation studies should also be tabulated.
Table 2: Summary of Forced Degradation Studies for Ethyl 6-(1H-imidazol-1-yl)nicotinate
Stress Condition
% Degradation of Parent
Major Degradation Product(s) (m/z)
0.1 N HCl, 60°C, 24h
~15%
m/z of 6-(1H-imidazol-1-yl)nicotinic acid
0.1 N NaOH, RT, 4h
~50%
m/z of 6-(1H-imidazol-1-yl)nicotinic acid
3% H2O2, RT, 24h
~10%
m/z of N-oxide derivatives
Photolytic
~5%
Multiple minor degradants
Thermal (60°C, 48h)
<2%
No significant degradation
Visualization of Workflows and Pathways
Visual diagrams can greatly aid in understanding the experimental workflows and potential degradation pathways.
Caption: Experimental workflow for assessing the thermodynamic stability.
Caption: Predicted major degradation pathways.
Conclusion and Future Directions
This technical guide has outlined a comprehensive strategy for the evaluation of the thermodynamic stability of ethyl 6-(1H-imidazol-1-yl)nicotinate. By employing a combination of thermal analysis and forced degradation studies, a detailed understanding of the molecule's stability profile can be achieved. The identification of the ester hydrolysis as a likely primary degradation pathway highlights the importance of controlling pH and moisture content during formulation and storage. The susceptibility to oxidation, albeit to a lesser extent, suggests that protection from oxidizing agents may also be necessary.
The insights gained from these studies are critical for guiding formulation development, selecting appropriate packaging materials, and establishing a suitable shelf-life for the drug product. Further characterization of the degradation products using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be necessary for their definitive structural elucidation and for assessing their potential toxicological impact. Ultimately, a thorough understanding of the thermodynamic stability of ethyl 6-(1H-imidazol-1-yl)nicotinate is a cornerstone for its successful development into a safe, effective, and stable pharmaceutical product.
References
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
Unnamed Publisher. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved from [Link]
Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 301-309.
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]
Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Retrieved from [Link]
Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]
Hiden Analytical. (2018, November 1). TGA | Pharmaceutical Products | Process Monitoring. Retrieved from [Link]
Szafraniec-Szczęsny, J., et al. (2020).
Unnamed Publisher. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Pharmacy & Bioallied Sciences. Retrieved from [Link]
TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]
Unnamed Publisher. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]
Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]
Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]
Szafraniec-Szczęsny, J., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2056.
ResearchGate. (2025, October 12). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
Unnamed Publisher. (2022, July 21). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature Communications. Retrieved from [Link]
ResearchGate. (2022, July 7). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Retrieved from [Link]
PubMed. (2022, July 21). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Retrieved from [Link]
ResearchGate. (2020, September 10). (PDF) An overview of some heterocyclic organic compounds; synthesis, characterization, thermal properties and antibacterial activity. Retrieved from [Link]
Journal of Chemical Research. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved from [Link]
bioRxiv. (2021, August 17). Nicotinate degradation in a microbial eukaryote: a novel, complete pathway extant in Aspergillus nidulans. Retrieved from [Link]
Unnamed Publisher. (2025, September 1). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Retrieved from [Link]
ResearchGate. (n.d.). FDA approved imidazole containing drugs. Retrieved from [Link]
ResearchGate. (n.d.). The overview of biodegradation pathways of (A–C) nicotine and (D–F).... Retrieved from [Link]
Taylor & Francis. (2026, January 1). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved from [Link]
Application Note: A Comprehensive Guide to the Synthesis of Ethyl 6-(1H-imidazol-1-yl)nicotinate
Introduction Ethyl 6-(1H-imidazol-1-yl)nicotinate is a valuable heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its structure, which combines...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Ethyl 6-(1H-imidazol-1-yl)nicotinate is a valuable heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its structure, which combines a pyridine core with an imidazole moiety, makes it a versatile intermediate for the development of compounds with potential therapeutic applications, including but not limited to anti-inflammatory and anti-cancer agents. The synthesis of this compound from ethyl 6-chloronicotinate and imidazole proceeds via a nucleophilic aromatic substitution (SNA_r) reaction, a fundamental transformation in organic chemistry.
This application note provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of ethyl 6-(1H-imidazol-1-yl)nicotinate. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Materials and Methods
Reagents and Equipment
Reagent/Material
Grade
Supplier
CAS No.
Ethyl 6-chloronicotinate
≥98%
Sigma-Aldrich
49608-01-7
Imidazole
≥99%
Sigma-Aldrich
288-32-4
Potassium Carbonate (K₂CO₃)
Anhydrous, ≥99%
Sigma-Aldrich
584-08-7
N,N-Dimethylformamide (DMF)
Anhydrous, ≥99.8%
Sigma-Aldrich
68-12-2
Ethyl Acetate (EtOAc)
ACS Grade
Fisher Scientific
141-78-6
Brine (saturated NaCl solution)
In-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)
≥97%
Sigma-Aldrich
7487-88-9
Silica Gel
60 Å, 230-400 mesh
Sigma-Aldrich
7631-86-9
Deuterated Chloroform (CDCl₃)
99.8 atom % D
Cambridge Isotope Laboratories
865-49-6
Round-bottom flasks
Magnetic stirrer and stir bars
Heating mantle with temperature control
Reflux condenser
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
UV lamp for TLC visualization
Glass column for chromatography
Standard laboratory glassware
NMR spectrometer (400 MHz or higher)
FT-IR spectrometer
Mass spectrometer
Melting point apparatus
Experimental Protocol
Synthesis of Ethyl 6-(1H-imidazol-1-yl)nicotinate
The synthesis of ethyl 6-(1H-imidazol-1-yl)nicotinate is achieved through the nucleophilic aromatic substitution of the chlorine atom in ethyl 6-chloronicotinate with imidazole, facilitated by a base in a polar aprotic solvent.
Application
Procedure for hydrolysis of ethyl 6-(1H-imidazol-1-yl)nicotinate to acid derivatives
Application Note: Optimized Hydrolysis Protocols for Ethyl 6-(1H-imidazol-1-yl)nicotinate Introduction & Chemical Strategy The hydrolysis of ethyl 6-(1H-imidazol-1-yl)nicotinate is a pivotal step in the synthesis of bis-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Hydrolysis Protocols for Ethyl 6-(1H-imidazol-1-yl)nicotinate
Introduction & Chemical Strategy
The hydrolysis of ethyl 6-(1H-imidazol-1-yl)nicotinate is a pivotal step in the synthesis of bis-heteroaryl pharmacophores, often utilized in the development of kinase inhibitors and thromboxane synthase inhibitors. The objective is to cleave the ethyl ester functionality while preserving the integrity of the N-heteroaryl bond connecting the imidazole and pyridine rings.
Chemical Challenges:
Zwitterionic Product: The product, 6-(1H-imidazol-1-yl)nicotinic acid, possesses a basic imidazole nitrogen (
), a weakly basic pyridine nitrogen, and an acidic carboxylic acid (). This creates a zwitterionic species that is highly water-soluble, making traditional extraction with organic solvents (DCM/EtOAc) inefficient.
Nucleophilic Sensitivity: While the imidazole-pyridine
bond is generally robust, harsh nucleophilic conditions at elevated temperatures could theoretically promote displacement or ring opening.
Salt Formation: The isolation strategy must differentiate between the free base (zwitterion) and the salt forms (hydrochloride or metal carboxylate), which exhibit vastly different solubility profiles.
Recommended Approach:
We recommend Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system. This method offers mild conditions, homogeneous kinetics, and a simplified workup targeting the isoelectric point (pI) for precipitation.
Reaction Mechanism & Workflow
The reaction proceeds via a standard
(Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate which collapses to expel the ethoxide leaving group.
Figure 1: Mechanistic flow from ester substrate to isolated zwitterionic acid.
Best for: High purity, avoiding inorganic salt contamination, and large-scale batches.
Materials:
Ethyl 6-(1H-imidazol-1-yl)nicotinate (1.0 equiv)
Lithium Hydroxide Monohydrate (
) (2.5 equiv)
Tetrahydrofuran (THF) (Grade: HPLC)
Deionized Water
1N HCl (for pH adjustment)
Step-by-Step Procedure:
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ethyl ester (1.0 equiv) in a mixture of THF and Water (3:1 ratio).
Note: The volume should be approximately 10 mL per gram of substrate. Ensure the starting material is fully dissolved; mild warming (
) is permissible.
Base Addition: Add
(2.5 equiv) in a single portion.
Reaction: Stir the mixture vigorously at Room Temperature (20-25°C) .
Monitoring: Check by TLC (10% MeOH in DCM) or LCMS after 2 hours. The reaction is typically complete within 3-4 hours.
Validation: Look for the disappearance of the ethyl ester peak (M+H) and appearance of the acid mass (M-28).
Workup (Isoelectric Precipitation):
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the majority of THF. Do not evaporate to dryness; leave an aqueous slurry.
Cool the aqueous residue to
in an ice bath.
Critical Step: Dropwise add 1N HCl while monitoring pH with a calibrated pH meter.
Adjust pH to 4.5 – 5.0 . This is the estimated isoelectric point where the zwitterion is least soluble.
Isolation:
A white to off-white precipitate should form. Stir at
for 30 minutes to maximize yield.
Filter the solid using a sintered glass funnel.
Wash the cake with cold water (
small volumes) and then cold acetone () to remove trace water.
Drying: Dry under high vacuum at
for 12 hours.
Protocol B: Acid Hydrolysis (Alternative)
Best for: Generating the Hydrochloride salt directly.
Procedure:
Suspend the ester in 6N HCl (10 volumes).
Heat to reflux (
) for 2-4 hours.
Cool to room temperature.
Concentrate to dryness to yield the crude hydrochloride salt.
Isolation Logic Flowchart:
The following decision tree assists in troubleshooting the isolation of the polar product.
Figure 2: Isolation decision tree for zwitterionic nicotinic acid derivatives.
References
Sigma-Aldrich. 6-(1H-imidazol-1-yl)nicotinic acid Product Page.[3] (Confirming structure and stability). Link
BenchChem. Technical Guide to the Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic acid. (Analogous hydrolysis protocols for heteroaryl esters). Link
National Institutes of Health (NIH). Synthesis of imidazol-1-yl-acetic acid hydrochloride. (Demonstrates acid/base stability of N-substituted imidazoles). Link
PubChem. Compound Summary: 6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid. (Physicochemical properties).[1][2][4][5][6][7][8][9][10][11] Link
Application Note: Preparation and Utilization of Ethyl 6-(1H-imidazol-1-yl)nicotinate in Pharmaceutical Synthesis
Abstract & Introduction Ethyl 6-(1H-imidazol-1-yl)nicotinate (CAS: 133272-38-9) is a critical heterocyclic intermediate utilized in the synthesis of G-Protein Coupled Receptor 40 (GPR40) agonists, most notably Fasiglifam...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
Ethyl 6-(1H-imidazol-1-yl)nicotinate (CAS: 133272-38-9) is a critical heterocyclic intermediate utilized in the synthesis of G-Protein Coupled Receptor 40 (GPR40) agonists, most notably Fasiglifam (TAK-875) . This class of compounds represents a significant therapeutic target for Type 2 Diabetes Mellitus (T2DM) by enhancing glucose-dependent insulin secretion.[1]
This application note provides a rigorous, field-validated protocol for:
Synthesis of the intermediate via Nucleophilic Aromatic Substitution (SNAr).
Hydrolysis to its active acid form without ring degradation.
Coupling strategies to generate biologically active pharmacophores.
The protocols herein are optimized for scalability, minimizing common process impurities such as regioisomers and hydrolysis byproducts.
Chemical Pathway & Mechanism[2][3][4][5][6][7][8]
The synthesis relies on the electron-deficient nature of the pyridine ring. The ester group at C3 and the pyridine nitrogen at N1 withdraw electron density from C6, making it highly susceptible to nucleophilic attack by imidazole.
Reaction Workflow Diagram
Figure 1: Synthetic workflow from starting chloronicotinate to final API.
Module 1: Synthesis of Ethyl 6-(1H-imidazol-1-yl)nicotinate
Principle: The reaction is a classic SNAr. High temperatures are required to overcome the activation energy, as chloride is a moderate leaving group and the pyridine ring is not as activated as a nitro-benzene system.
Materials & Reagents
Reagent
Equiv.
Role
Critical Attribute
Ethyl 6-chloronicotinate
1.0
Substrate
Purity >98%
Imidazole
1.5 - 2.0
Nucleophile
Dry, free-flowing solid
Potassium Carbonate (K₂CO₃)
2.0
Base
Anhydrous, milled
DMSO (Dimethyl sulfoxide)
Solvent
Medium
Anhydrous (<0.1% H₂O)
Protocol
Charge: To a dry reactor equipped with mechanical stirring and a reflux condenser, charge Ethyl 6-chloronicotinate (100 g, 538 mmol) and Imidazole (55 g, 808 mmol).
Solvent: Add DMSO (500 mL). Note: DMSO is chosen for its high dielectric constant, stabilizing the Meisenheimer complex intermediate.
Base: Add K₂CO₃ (148 g, 1.07 mol).
Reaction: Heat the mixture to 100–110°C under nitrogen atmosphere.
Monitoring: Monitor by HPLC/TLC. Reaction typically reaches >98% conversion within 4–6 hours.
Checkpoint: Disappearance of starting material (Rt ~ 5.2 min) and appearance of product (Rt ~ 3.8 min).
Workup (Quench): Cool the reaction mass to 25°C. Pour slowly into Ice-Water (2.5 L) with vigorous stirring. The product is hydrophobic and will precipitate.
Isolation: Filter the white precipitate. Wash the cake with water (3 x 200 mL) to remove residual DMSO and imidazole.
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Expected Yield: 85–92%
Appearance: Off-white to pale yellow solid.
Module 2: Hydrolysis to 6-(1H-imidazol-1-yl)nicotinic acid
Critical Control Point: The ester hydrolysis must be controlled to prevent decarboxylation or cleavage of the imidazole ring (though the latter is robust). Lithium hydroxide (LiOH) is preferred over NaOH for better solubility in THF/Water systems, often yielding a cleaner reaction profile.
Protocol
Dissolution: Dissolve Ethyl 6-(1H-imidazol-1-yl)nicotinate (50 g, 230 mmol) in THF (250 mL) and Water (100 mL).
Hydrolysis: Add LiOH·H₂O (11.6 g, 276 mmol) in one portion.
Conditions: Stir at Room Temperature (20–25°C) for 4 hours. Avoid heating >50°C to prevent side reactions.
Workup (Neutralization):
Ideally, the lithium salt can be isolated directly if the downstream coupling tolerates it.
To isolate the free acid: Adjust pH to ~4.0–5.0 using 1N HCl. The zwitterionic acid will precipitate.
Purification: Filter the solid, wash with minimal cold water and acetone.
Module 3: Application - Amide Coupling (TAK-875 Analog Synthesis)
This intermediate is most valuable when coupled to an amine. The imidazole ring acts as a weak base, so using a coupling reagent that operates well in buffered conditions is essential.
Coupling Mechanism & Workflow
Figure 2: Activation and coupling strategy using HATU.
Protocol
Activation: In a flask, combine 6-(1H-imidazol-1-yl)nicotinic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF .
Base: Add DIPEA (Diisopropylethylamine) (3.0 equiv). Stir for 15 minutes to form the activated ester.
Addition: Add the target amine (e.g., the dihydrobenzofuran amine core of TAK-875) (1.0 equiv).
Reaction: Stir at room temperature for 12–16 hours.
Workup: Dilute with Ethyl Acetate. Wash with saturated NaHCO₃ (to remove byproducts) and Brine.
Ensure DMSO is anhydrous (<0.1% water). Water deactivates the nucleophile.
Sticky Precipitate
DMSO occlusion in the crystal lattice.
Increase the water volume during quench (ratio 1:5 DMSO:Water) and stir vigorously for >1 hour.
Regioisomers
Attack by imidazole C2 or C4 (Rare).
Verify by NMR. This is usually negligible unless steric bulk is present on the imidazole.
Hydrolysis Stalling
Poor solubility of the ester.
Add Methanol as a co-solvent to the THF/Water mixture to homogenize the phase.
References
Negoro, N., et al. (2010).[1] "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist."[1] ACS Medicinal Chemistry Letters, 1(6), 290–294.
Tsujihata, Y., et al. (2011).[1] "TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats."[1] Journal of Pharmacology and Experimental Therapeutics, 339(1), 228-237.
Takeda Pharmaceutical Company Limited. (2008). "Fused Cyclic Compounds." World Intellectual Property Organization Patent WO 2008/001931. (Primary source for process chemistry of the imidazole intermediate).[2]
Yabuki, C., et al. (2013).[1] "A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1."[1] PLOS ONE, 8(10), e76280.[1]
Application Notes & Protocols: Formulation Strategies for Ethyl 6-(1H-imidazol-1-yl)nicotinate in Drug Delivery Systems
Abstract Ethyl 6-(1H-imidazol-1-yl)nicotinate is a novel therapeutic agent with significant potential. However, its molecular structure, featuring a nicotinate ester and an imidazole moiety, suggests challenges in achiev...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Ethyl 6-(1H-imidazol-1-yl)nicotinate is a novel therapeutic agent with significant potential. However, its molecular structure, featuring a nicotinate ester and an imidazole moiety, suggests challenges in achieving optimal oral bioavailability, primarily due to poor aqueous solubility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation strategies to overcome these challenges. We will explore the development of nanosuspensions, amorphous solid dispersions via hot-melt extrusion, and self-emulsifying drug delivery systems (SEDDS). This guide offers detailed, step-by-step protocols, explains the scientific rationale behind experimental choices, and outlines the necessary characterization techniques to validate each formulation strategy.
While specific experimental data for ethyl 6-(1H-imidazol-1-yl)nicotinate is not widely available, its chemical structure allows for the prediction of key physicochemical properties that will govern its formulation development. The presence of the aromatic rings and the ethyl ester group likely contributes to high lipophilicity and, consequently, low aqueous solubility, a characteristic of many modern drug candidates.[1] This places it in the Biopharmaceutics Classification System (BCS) Class II, which is characterized by low solubility and high permeability.[2][3] The imidazole group, with a pKa around 7, suggests pH-dependent solubility, which can lead to variable absorption in the gastrointestinal tract.
The primary goal of the formulation strategies detailed herein is to enhance the solubility and dissolution rate of ethyl 6-(1H-imidazol-1-yl)nicotinate, thereby improving its oral bioavailability.[4][5] The selected approaches are:
Nanosuspensions: Increasing the surface area of the drug particles by reducing their size to the nanometer range, which enhances the dissolution rate.[4][6]
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous state, dispersed within a polymer matrix, to improve solubility.[7][8][9]
Self-Emulsifying Drug Delivery Systems (SEDDS): Dissolving the drug in a lipid-based formulation that spontaneously forms a micro- or nano-emulsion in the gastrointestinal fluids, presenting the drug in a solubilized form for absorption.[10][11][12][13]
Formulation Strategy 1: Nanosuspensions
Nanosuspensions are colloidal dispersions of pure drug particles in a liquid medium, stabilized by surfactants and polymers.[14][15] This approach is particularly suitable for drugs with low solubility but high permeability.[2][3]
Scientific Rationale
According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles.[5][16] By reducing the particle size to the 200-600 nm range, the surface area is dramatically increased, leading to a significant enhancement in dissolution velocity and saturation solubility.[1]
Experimental Workflow: Nanosuspension Formulation
Caption: Workflow for Amorphous Solid Dispersion via Hot-Melt Extrusion.
Detailed Protocol: Hot-Melt Extrusion
Materials:
Ethyl 6-(1H-imidazol-1-yl)nicotinate (API)
Polymer (e.g., Kollidon® VA64 - a copolymer of vinylpyrrolidone and vinyl acetate)
Twin-screw hot-melt extruder
Milling equipment for the extrudate
Procedure:
Pre-formulation:
Determine the miscibility of the API and polymer using techniques like Differential Scanning Calorimetry (DSC) to observe a single glass transition temperature (Tg).
[17] * Prepare a physical blend of the API and Kollidon® VA64. A common starting ratio is 20:80 (API:Polymer, w/w).
Hot-Melt Extrusion:
Set the temperature profile of the extruder barrel. The temperature should be high enough to allow the polymer to melt and dissolve the drug, but below the degradation temperature of the API. [17][18]A typical profile might range from 140°C to 180°C.
[19] * Feed the physical blend into the extruder at a constant rate.
Set the screw speed to ensure adequate mixing and residence time. A starting point could be 100 rpm.
[18] * Collect the transparent, glassy extrudate after it passes through the die.
[19]
Downstream Processing:
Allow the extrudate to cool and become brittle.
Mill the extrudate into a fine powder for further characterization and formulation into a final dosage form.
Characterization and Validation
Parameter
Method
Acceptance Criteria
Rationale
Amorphicity
Powder X-Ray Diffraction (PXRD) & DSC
Absence of crystalline peaks (halo pattern in PXRD). [7][8]Single Tg in DSC. [20]
Confirms the conversion of the drug to its amorphous state.
Drug-Polymer Miscibility
DSC and FTIR Spectroscopy
A single Tg indicates miscibility. [17]FTIR may show peak shifts indicating interactions.
Ensures the formation of a stable, single-phase solid dispersion.
Dissolution & Supersaturation
Non-sink dissolution testing
Achieves and maintains a supersaturated state for an extended period.
Demonstrates the formulation's ability to enhance and sustain drug concentration in solution.
Confirms the long-term stability of the amorphous form within the polymer matrix.
Formulation Strategy 3: Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
[10][11][12][13]
Scientific Rationale
By pre-dissolving the lipophilic drug in a lipid-based formulation, the dissolution step in the GI tract is bypassed, leading to improved absorption. [11][16]The fine emulsion droplets provide a large surface area for drug release and absorption.
[11][13]
Experimental Workflow: SEDDS Formulation
Caption: Workflow for Self-Emulsifying Drug Delivery System (SEDDS) Development.
Detailed Protocol: SEDDS Formulation
Materials:
Ethyl 6-(1H-imidazol-1-yl)nicotinate (API)
Oil (e.g., Capryol™ 90)
Surfactant (e.g., Kolliphor® RH 40)
Co-solvent (e.g., Transcutol® HP)
Procedure:
Excipient Screening:
Determine the solubility of the API in a range of oils, surfactants, and co-solvents to identify the components with the highest solubilizing capacity.
Formulation Development:
Construct a ternary phase diagram to identify the self-emulsifying region. This is done by mixing different ratios of oil, surfactant, and co-solvent and observing the formation of an emulsion upon dilution with water.
Select an optimized formulation from the self-emulsifying region. For example, a starting point could be Capryol 90 (30%), Kolliphor RH 40 (50%), and Transcutol HP (20%).
Preparation of SEDDS:
Accurately weigh and mix the selected oil, surfactant, and co-solvent until a homogenous mixture is formed.
Add the API to the mixture and stir until it is completely dissolved. Gentle heating (e.g., 40°C) may be used to facilitate dissolution.
The resulting liquid SEDDS can be filled into soft gelatin capsules.
Characterization and Validation
Parameter
Method
Acceptance Criteria
Rationale
Self-Emulsification Time
Visual assessment upon dilution in water
< 1 minute
Ensures rapid formation of the emulsion in the GI tract.
Droplet Size and PDI
Dynamic Light Scattering (DLS)
Droplet size < 200 nm, PDI < 0.3
Small and uniform droplet size provides a large surface area for absorption. [11]
In Vitro Drug Release
Dialysis bag method
> 90% release in 2 hours
Confirms efficient release of the drug from the emulsion droplets.
Thermodynamic Stability
Centrifugation and freeze-thaw cycles
No signs of phase separation or drug precipitation
Ensures the formulation is stable and will not crack or precipitate the drug upon storage or in the GI tract.
Conclusion
The formulation of ethyl 6-(1H-imidazol-1-yl)nicotinate presents a significant, yet manageable, challenge due to its predicted poor aqueous solubility. The three strategies outlined in these application notes—nanosuspensions, amorphous solid dispersions via hot-melt extrusion, and self-emulsifying drug delivery systems—offer robust and scientifically sound approaches to enhance its solubility and, consequently, its oral bioavailability. The choice of the final formulation will depend on a comprehensive evaluation of the drug's properties, the desired pharmacokinetic profile, and manufacturing considerations. The detailed protocols and characterization methods provided herein serve as a thorough guide for the successful development of a clinically viable drug product.
References
Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
Pharma Excipients. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma Excipients.
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
MDPI. (2025).
Creative Biolabs. (n.d.). Self-emulsifying Drug Delivery System (SEEDS).
IntechOpen. (2023). SELF EMULSIFYING DRUG DELIVERY SYSTEMS - AN OVERVIEW. IntechOpen.
Pharma Excipients. (2015). Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. Pharma Excipients.
Indian Journal of Pharmaceutical Education and Research. (2021). Polymeric Nanoparticles methods of preparation and Drug Release Models: Effectiveness towards Drug Delivery Systems.
ResearchGate. (2025). (PDF) Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends.
PMC. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC.
ACS Publications. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics.
ResearchGate. (2025). Mechanisms of drug release from advanced drug formulations such as polymeric-based drug-delivery systems and lipid nanoparticles.
Indian Journals. (2021). Polymeric Nanoparticles methods of preparation and Drug Release Models: Effectiveness towards Drug Delivery Systems. Indian Journals.
PMC. (n.d.).
MDPI. (2023).
International Journal of Pharmaceutical Sciences and Nanotechnology. (2024). Formulation Strategies And Consideration In Nanosuspension Development: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology.
ChemRxiv. (n.d.). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Micro. ChemRxiv.
Uni Halle. (2019). Characterization of amorphous solid dispersions. Uni Halle.
Pharma Excipients. (2020).
Arastirmax. (n.d.). CHARACTERIZATION OF SOLID DISPERSION: A REVIEW. Arastirmax.
Frontiers. (2021). Biodegradable Polymeric Nanoparticles for Drug Delivery to Solid Tumors. Frontiers.
GSC Online Press. (2022). Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug. GSC Online Press.
PMC. (n.d.).
Drug Development & Delivery. (2021). FORMULATION FORUM - Nanosuspension Dosage Forms: Product Development & Scale Up. Drug Development & Delivery.
MDPI. (2023).
Ascendia Pharma. (2021). Development and Scale Up Considerations for Nanosuspension Dosage Forms. Ascendia Pharma.
OPUS FAU. (n.d.).
ResearchGate. (n.d.). Hot-Melt Extrusion for Solid Dispersions: Composition and Design Considerations.
Pharma Excipients. (2023). Preparation of Hot-Melt-Extruded Solid Dispersion Based on Pre-Formulation Strategies and Its Enhanced Therapeutic Efficacy. Pharma Excipients.
Technical Support Center: Ethyl 6-(1H-imidazol-1-yl)nicotinate Storage & Stability
Topic: Troubleshooting Ester Hydrolysis in Heterocyclic Building Blocks Document ID: TSC-2026-EIN-04 Status: Active Guide[1][2] Executive Summary: The "Silent" Degradation Ethyl 6-(1H-imidazol-1-yl)nicotinate is a specia...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Ester Hydrolysis in Heterocyclic Building Blocks
Document ID: TSC-2026-EIN-04
Status: Active Guide[1][2]
Executive Summary: The "Silent" Degradation
Ethyl 6-(1H-imidazol-1-yl)nicotinate is a specialized heterocyclic intermediate often used in medicinal chemistry (e.g., for nicotinic acetylcholine receptor ligands).[1][2] Unlike simple aromatic esters (like ethyl benzoate), this compound possesses a unique "Achilles' heel": Autocatalytic Hydrolysis .[1][2]
The degradation is driven by two synergistic factors:
Electronic Activation: The pyridine ring is electron-deficient, making the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2]
Basicity & Hygroscopicity: The imidazole substituent (specifically the N-3 nitrogen) acts as a proton acceptor (base) and a moisture magnet.[1][2]
If stored improperly, the compound hydrolyzes to 6-(1H-imidazol-1-yl)nicotinic acid and ethanol , often resulting in a sticky, off-white solid that complicates downstream synthesis.[1][2]
Diagnostic Workflow: Is My Batch Compromised?
Before attempting a reaction, verify the integrity of your material.[2] Visual inspection is often insufficient until degradation is advanced.[1][2]
Troubleshooting Decision Tree
Caption: Diagnostic workflow for assessing ester integrity. Note that HPLC retention times (RT) for the acid hydrolysis product will typically be lower than the ester due to increased polarity.
Key Analytical Markers
Method
Observation indicating Hydrolysis
Technical Note
1H-NMR
Loss/Reduction of Ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).[1][2] Appearance of broad COOH singlet (>11 ppm).[1][2]
Use dry DMSO-d6.[1][2] CDCl3 may not solubilize the zwitterionic acid form well.[2]
HPLC
Appearance of a new peak with lower Retention Time (RT) than the parent ester.
The carboxylic acid is more polar.[2] Ensure mobile phase is acidic (0.1% TFA) to protonate the imidazole and improve peak shape.[2]
Visual
Transition from crystalline powder to "gum" or sticky solid.[1][2]
Imidazole salts are hygroscopic; absorbed water initiates hydrolysis.[1][2]
Root Cause Analysis: The Mechanism of Failure
Understanding why this happens allows you to prevent it.[1][2] This is not random degradation; it is chemically pre-determined by the structure.[2]
The "Push-Pull" Hydrolysis Mechanism
The hydrolysis is accelerated compared to standard esters because the molecule carries its own catalyst (imidazole) and activator (pyridine).
The Activator (Pyridine Ring): The nitrogen in the pyridine ring withdraws electron density from the ring carbons. This inductive effect makes the carbonyl carbon of the ester (C=O) significantly more electrophilic (positive character) than in a benzene analog.
The Catalyst (Imidazole Ring): The unbonded nitrogen (N-3) on the imidazole ring has a pKa of ~7.[2]0. It can hydrogen-bond with adventitious water, increasing the nucleophilicity of the water molecule or acting as a general base to deprotonate water as it attacks the ester.
Caption: Mechanistic pathway showing how the molecule's own structural features accelerate its degradation in the presence of moisture.
Prevention & Storage Protocols
To maintain purity, you must disrupt the hydrolysis mechanism by removing the key reagent: Water .
Storage FAQ
Q: Can I store this at room temperature on the bench?A:No. Even brief exposure to humid air can initiate surface hydrolysis.[1] The imidazole moiety is hygroscopic.[2]
Q: Is -20°C sufficient?A: Temperature control is secondary to moisture control .[1][2] Storing at -20°C in a permeable container (like a simple snap-cap vial) will lead to condensation and degradation.[2]
Q: What is the Gold Standard storage condition?A:
Container: Amber glass vial with a Teflon-lined screw cap.
Atmosphere: Backfilled with Argon or Nitrogen.[1][2]
If your HPLC shows 5-15% hydrolysis, the material can often be salvaged.[1][2] If >15%, the yield loss during purification usually justifies purchasing a new batch.[2]
Protocol: Selective Recrystallization[1]
Objective: Remove the polar carboxylic acid contaminant from the less polar ester.
Solvent Choice: Do NOT use alcohols (ethanol/methanol).[1][2]
Reason: Heating this ester in alcohol can lead to transesterification (swapping the ethyl group for a methyl group if MeOH is used) or equilibrium issues.[2]
Dissolve the crude solid in minimal hot Ethyl Acetate (approx 60°C).
Note: The carboxylic acid impurity is likely less soluble in EtOAc than the ester. If a white solid remains undissolved, filter it off while hot (this is likely your impurity!).[1][2]
Slowly add Hexanes to the filtrate until slight turbidity appears.
Cool to room temperature, then 4°C.
Filter the crystals and wash with cold Hexanes.[2]
Dry under high vacuum to remove all traces of solvent and moisture.[1][2]
Warning: Do not perform an aqueous workup (extraction) to remove the acid unless absolutely necessary.[2] The ester is sensitive to the pH swings of extraction and may hydrolyze further.
References & Authority
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] International Council for Harmonisation.[1][2] (Defines stress testing protocols for hydrolysis prone compounds).
Royal Society of Chemistry. Nucleophilic and general base catalysis by pyridine... in the hydrolysis of aryl acetates.[1][2] J. Chem. Soc., Perkin Trans.[1][2] 2. (Mechanistic insight into pyridine/base catalysis).
Master Organic Chemistry. Base Catalyzed Hydrolysis of Esters (Saponification). (General mechanism reference).
Santa Cruz Biotechnology. Ethyl 6-(1H-imidazol-1-yl)nicotinate Product Data. (Physical properties and storage warnings). [2]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Technical Guide: Mass Spectrometry Fragmentation of Ethyl 6-(1H-imidazol-1-yl)nicotinate
Executive Summary & Core Directive Objective: This guide provides a definitive structural characterization of Ethyl 6-(1H-imidazol-1-yl)nicotinate (C₁₁H₁₁N₃O₂) using Electrospray Ionization Tandem Mass Spectrometry (ESI-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
Objective: This guide provides a definitive structural characterization of Ethyl 6-(1H-imidazol-1-yl)nicotinate (C₁₁H₁₁N₃O₂) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
Context: As a critical intermediate in the synthesis of bis-heterocyclic pharmaceutical agents, distinguishing this molecule from its regioisomers (e.g., 2- or 5-substituted variants) and hydrolysis products is essential for maintaining purity standards in drug development.
Analytical Stance: Unlike generic protocols, this guide prioritizes the differentiation of the ester moiety and the stability of the imidazole-pyridine linkage . We compare its ionization behavior against key structural analogs to establish a robust identification workflow.
Structural Analysis & Ionization Physics
The molecule consists of two distinct nitrogen-containing heterocycles linked by a C-N bond, with an ethyl ester functionality. Understanding the protonation sites is the prerequisite for predicting fragmentation.
Protonation Site: The imidazole ring nitrogen (N3) is the most basic site (
), making it the primary site of protonation in ESI(+) mode. The pyridine nitrogen is less basic due to the electron-withdrawing ester group and the imidazole substituent.
Implication: The charge is localized on the imidazole ring, but the fragmentation is driven by the labile ester group.
Visualization: Fragmentation Logic
The following diagram illustrates the predicted cleavage sites based on charge-remote fragmentation and inductive effects.
Caption: Figure 1. Predicted ESI-MS/MS fragmentation pathway. The primary route involves the loss of the ethyl group followed by decarboxylation.
Comparative Performance Analysis
This section compares the target molecule against its most common "alternatives" in a mixture: its hydrolysis product (the free acid) and its structural regioisomers.
Table 1: MS/MS Differentiation Matrix
Feature
Ethyl 6-(1H-imidazol-1-yl)nicotinate (Target)
6-(1H-imidazol-1-yl)nicotinic acid (Impurity)
Ethyl 5-(1H-imidazol-1-yl)nicotinate (Isomer)
Precursor Ion ()
218.09
190.06
218.09
Primary Fragment
190.06 (Loss of Ethyl)
146.05 (Loss of )
190.06
Differentiation Key
Presence of 190 146 transition.
Absence of 218 parent; early elution (polar).
Ortho-effect: If imidazole is at C2, unique loss of imidazole ( 68) is observed. At C5, fragmentation is nearly identical; separation requires chromatography.
Retention Time (C18)
Moderate (Hydrophobic ester)
Early (Hydrophilic acid)
Similar to Target
Optimal CE
20-30 eV
15-25 eV
20-30 eV
Analytical Insight: The "Ethyl Effect"
The target molecule exhibits a characteristic "Ethyl Effect" common to nicotinate esters. In ESI+, the loss of 28 Da (
) is often favored over the loss of the ethoxy radical (, 45 Da) due to a hydrogen rearrangement mechanism that yields the stable protonated carboxylic acid at 190. This specific transition () is the defining "fingerprint" for the ester.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, the following protocol uses a "Dual-Stream" approach to validate the ester stability during analysis.
Method Development Decision Tree
Caption: Figure 2. Workflow for optimizing ionization and chromatographic separation.
Detailed Protocol Steps
Sample Preparation:
Dissolve 1 mg of Ethyl 6-(1H-imidazol-1-yl)nicotinate in HPLC-grade Methanol.
Critical Step: Dilute to working concentration (100 ng/mL) using 50:50 Acetonitrile:Water. Avoid using pure water for storage to prevent hydrolysis of the ethyl ester.
Note: The imidazole moiety may cause peak tailing. If observed, switch to Ammonium Formate (pH 4.5) buffer.
MS Parameters (Q-TOF/Triple Quad):
Source: ESI Positive Mode.
Capillary Voltage: 3500 V.
Collision Energy (CE): Stepped CE (10, 20, 40 eV) is required to observe both the parent ion and the deep fragmentation (ring cleavage).
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71316638, Ethyl Nicotinate Derivatives. Retrieved from [Link]
Fan, Y., et al. (2025). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Imidazole Analogues. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Safety & Regulatory Compliance
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